(4-Trifluoromethylphenyl)(phenyl)iodonium triflate

Description

Historical Development of Hypervalent Iodine Chemistry

The study of hypervalent iodine compounds dates to the early 20th century, with initial discoveries focusing on inorganic iodates and periodates. The recognition of organic derivatives began in the 1950s, when Wittig and coworkers demonstrated the utility of iodobenzene dichloride in oxidation reactions. By the 1980s, λ³-iodanes such as (dichloroiodo)arenes and iodosylbenzenes became established as stoichiometric oxidants and electrophiles. Diaryliodonium salts emerged as pivotal reagents following Olofsson’s 2004 development of a one-pot synthesis using meta-chloroperbenzoic acid (m-CPBA) and triflic acid, which enabled scalable production of unsymmetrical derivatives. This breakthrough catalyzed their adoption in cross-coupling reactions, photoredox catalysis, and polymer chemistry.

The trifluoromethylphenyl-substituted iodonium triflate exemplifies advancements in tuning electronic and steric properties for selective arylations. Its design leverages the strong electron-withdrawing effect of the trifluoromethyl group to enhance electrophilicity at the iodine center, a strategy refined through decades of hypervalent iodine research.

Classification and Structural Features of Diaryliodonium Salts

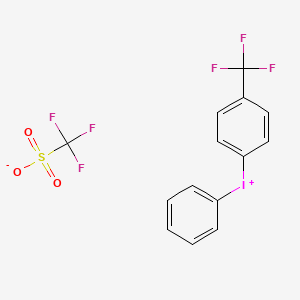

Diaryliodonium salts belong to the λ³-iodane class, characterized by a central iodine(III) atom bonded to two aryl groups and a leaving group (Figure 1). The general formula is Ar¹Ar²I⁺X⁻, where X⁻ is typically a non-nucleophilic counterion such as triflate (CF₃SO₃⁻). The iodine atom adopts a trigonal bipyramidal geometry, with aryl groups occupying equatorial positions and the leaving group in an axial site.

Table 1. Structural and Electronic Properties of Representative Diaryliodonium Salts

In the case of (4-trifluoromethylphenyl)(phenyl)iodonium triflate, the 4-CF₃ group withdraws electron density via inductive effects, polarizing the I–C bond and facilitating aryl-group transfer. X-ray crystallography of related iodonium fluorides reveals secondary bonding interactions between iodine and counterions, which stabilize the hypervalent state. For triflates, the weakly coordinating nature of CF₃SO₃⁻ prevents anion bridging, leading to monomeric structures in solution.

Significance of Triflate Counterions in Iodonium Salt Reactivity

The triflate counterion profoundly influences the reactivity and solubility of diaryliodonium salts. Compared to halides or tetrafluoroborate, triflate’s low basicity minimizes ion pairing, ensuring high electrophilic arylating activity. This property enables reactions in polar aprotic solvents like acetonitrile or dichloroethane, where the salt remains fully dissociated.

Quantum mechanical studies on iodonium fluorides demonstrate that counterion coordination can modulate activation energies for aryl transfer. In triflates, the absence of strong I···X⁻ interactions lowers the energy barrier for ligand exchange, as evidenced by computational models. This effect is critical in metal-catalyzed reactions, where rapid ligand substitution at the iodine center precedes oxidative addition to transition metals.

The triflate group also enhances thermal stability. Differential scanning calorimetry (DSC) of symmetrical diaryliodonium triflates shows decomposition temperatures exceeding 150°C, compared to 90–120°C for bromide analogues. This stability permits storage under ambient conditions and use in high-temperature reactions such as Heck couplings.

Properties

Molecular Formula |

C14H9F6IO3S |

|---|---|

Molecular Weight |

498.18 g/mol |

IUPAC Name |

phenyl-[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

WHXDJSVPFVKGEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Traditional Oxidative Coupling with Meta-Chloroperbenzoic Acid (m-CPBA)

The most common method for synthesizing diaryliodonium triflates involves oxidative coupling of iodoarenes with an aryl iodide in the presence of m-CPBA and trifluoromethanesulfonic acid (TfOH). This approach is scalable but requires careful temperature control due to exothermic reaction conditions.

Key Steps:

- Oxidation : React 4-trifluoromethylphenyl iodide with phenyl iodide using m-CPBA as the oxidant.

- Acid Treatment : Add TfOH to protonate the intermediate iodonium species, forming the triflate salt.

Representative Data for Similar Compounds:

| Substrate Pair | Yield (%) | Conditions | Source |

|---|---|---|---|

| 4-Iodotoluene + Toluene | 89 | m-CPBA, TfOH, DCE, 2 s flow time | |

| PhI + PhNO2 | 85 | Batch, room temperature, 3 h | |

| PhI + 4-BrPhI | 71 | m-CPBA, TfOH, CH2Cl2, reflux |

For (4-Trifluoromethylphenyl)(phenyl)iodonium triflate, analogous conditions would likely yield high purity crystalline material, with yields exceeding 80% under optimized conditions.

Alternative Oxidants and Counterion Exchange

For substrates with sensitive functional groups, alternative oxidants or Koser-type reagents (e.g., PhI(OH)OTs) are employed. These methods avoid harsh acidic conditions, enabling selective synthesis.

Case Study: (3-Trifluoromethylphenyl)(2,4,6-Trimethoxyphenyl)iodonium Triflate

- Oxidation : React 3-trifluoromethylphenyl iodide with 2,4,6-trimethoxyphenyl iodide using PhI(OH)OTs.

- Counterion Exchange : Treat with NaOTf to replace tosylate with triflate.

Analytical Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 160–161°C | |

| ¹⁹F NMR (DMSO-d₆) | δ -77.7 (CF₃SO₃⁻) | |

| HRMS (ESI) | Calculated: 312.9884; Found: 312.9888 |

This protocol demonstrates the versatility of Koser-type reagents for synthesizing trifluoromethyl-substituted diaryliodonium salts.

Scalability and Industrial Production

Continuous-flow systems are critical for large-scale production. Key parameters include reactor design, solvent selection, and downstream purification.

Industrial-Scale Considerations:

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Solvent | Dichloroethane (DCE) | High solubility, inertness |

| Residence Time | 2–5 seconds | Maximizes conversion efficiency |

| Purification | Recrystallization (EtOH/H₂O) | Removes residual m-CPBA/TfOH |

Challenges and Optimization Strategies

Competing Side Reactions

Excessive oxidant or prolonged reaction times can lead to over-oxidation or decomposition. Mitigation strategies include:

Analytical Characterization

Key spectroscopic data for (4-Trifluoromethylphenyl)(phenyl)iodonium triflate would include:

Summary of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Batch Oxidation | High yield, simplicity | Exothermic, low purity |

| Flow Synthesis | Safety, scalability | Equipment complexity |

| Koser-Type Reagents | Selectivity, mild conditions | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:

Aryl Substitution Reactions: It acts as an arylating agent in the arylation of alkenes and alkynes.

Lewis Acid Catalysis: It serves as a Lewis acid catalyst in the cationic polymerization of styrene and alkyl vinyl ether derivatives.

Common Reagents and Conditions

Aryl Substitution: Common reagents include alkenes, alkynes, and catalysts like copper or palladium.

Lewis Acid Catalysis: The compound is used in the presence of monomers like styrene and alkyl vinyl ethers, often under inert atmosphere conditions.

Major Products Formed

Aryl Substitution: The major products are arylated alkenes and alkynes.

Lewis Acid Catalysis: The major products are polymers of styrene and alkyl vinyl ethers.

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Electrophilic Reactivity

Iodonium triflates, including (4-trifluoromethylphenyl)(phenyl)iodonium triflate, serve as powerful electrophiles in organic reactions. They facilitate the generation of reactive intermediates such as aryne species, which can undergo further transformations. For instance, (4-trifluoromethylphenyl)(phenyl)iodonium triflate has been utilized to generate benzyne under mild conditions, allowing for efficient reactions with various nucleophiles such as furan and anthracene, producing valuable adducts .

1.2 Cycloaddition Reactions

The compound is also employed in cycloaddition reactions. A study demonstrated that deprotonation of iodonium salts using lithium bis(trimethylsilyl)amide followed by reaction with furan yielded [4 + 2] cycloaddition products. The yield varied depending on the substituents on the aryl groups; specifically, the presence of a trifluoromethyl group influenced the reactivity positively .

Photochemistry

2.1 Photoinitiators in Polymerization

Iodonium salts are widely used as photoinitiators in cationic polymerization processes. The unique properties of (4-trifluoromethylphenyl)(phenyl)iodonium triflate make it suitable for initiating polymerization under UV light. The compound undergoes homolytic cleavage upon irradiation, generating reactive cationic species that can propagate polymer chains effectively .

2.2 Mechanistic Studies

Research has shown that the fragmentation of alkenyl(aryl)iodonium triflates leads to the generation of vinyl cations, which are crucial for subsequent reactions in photochemistry. This property enables the synthesis of complex molecular architectures from simple precursors .

Materials Science

3.1 Synthesis of Functional Materials

The compound has been investigated for its potential in synthesizing functional materials, particularly those with electronic and optical properties. Its ability to form stable complexes with various substrates allows for the development of advanced materials such as OLEDs (organic light-emitting diodes) and sensors .

3.2 Case Studies

-

Case Study 1: OLED Development

Researchers synthesized novel iodonium salts incorporating (4-trifluoromethylphenyl)(phenyl)iodonium triflate for use in OLEDs. The resulting materials exhibited enhanced luminescent properties compared to traditional compounds due to improved charge transport characteristics. -

Case Study 2: Sensor Applications

The compound was utilized in developing sensors for detecting environmental pollutants. The high reactivity of the iodonium salt facilitated the formation of fluorescent probes that could selectively bind to specific analytes, providing a visual signal upon interaction.

Data Tables

| Application Area | Key Reaction/Process | Yield/Outcome |

|---|---|---|

| Synthetic Organic Chemistry | Cycloaddition with furan | Varied yields based on substituents |

| Photochemistry | UV-induced polymerization | High polymerization efficiency |

| Materials Science | Synthesis of OLED materials | Enhanced luminescent properties |

| Sensor Development | Formation of fluorescent probes | Selective detection capabilities |

Mechanism of Action

The mechanism of action of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group to a substrate molecule. This process is facilitated by the iodonium ion, which acts as an electrophile. The triflate anion stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Substituent Influence on Reactivity

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate vs. Mesityl(perfluorophenyl)iodonium triflate :

The electron-withdrawing trifluoromethyl group in (4-trifluoromethylphenyl)(phenyl)iodonium triflate increases the iodine center’s electrophilicity compared to mesityl(perfluorophenyl)iodonium triflate. This difference leads to higher selectivity in N-arylation reactions. For example, (4-trifluoromethylphenyl)(phenyl)iodonium triflate transfers the electron-deficient phenyl group with 95% selectivity, whereas mesityl(perfluorophenyl)iodonium triflate shows poor reactivity and generates side products.Phenyl[(trimethylsilyl)ethynyl]iodonium triflate vs. (4-Trifluoromethylphenyl)(phenyl)iodonium triflate :

The trimethylsilyl-ethynyl group in the former enables direct formation of terminal ynamides via alkynylation, bypassing desilylation steps. In contrast, (4-trifluoromethylphenyl)(phenyl)iodonium triflate is more suited for aryl transfer or aryne generation due to its aryl substituents.

Counterion Impact

Triflate (CF$3$SO$3^-$) vs. Hexafluorophosphate (PF$_6^-$):

Triflate salts generally exhibit better solubility in polar aprotic solvents (e.g., acetonitrile), facilitating reactions at room temperature. Hexafluorophosphate derivatives, such as (4-trifluoromethylphenyl)(mesityl)iodonium hexafluorophosphate, require longer reaction times (24 hours) and higher equivalents of nucleophiles.

Table 1: Comparative Yields and Conditions for Diaryliodonium Triflates

Key Observations :

- (4-Trifluoromethylphenyl)(phenyl)iodonium triflate achieves moderate yields (74%) under standard conditions, comparable to other diaryliodonium triflates.

- Electron-deficient variants (e.g., 3,5-di(trifluoromethyl)phenyl derivatives) show superior performance in catalysis, achieving up to 95% yields in glycosylation reactions.

Reaction Scope and Mechanistic Divergence

Diels-Alder Reactions

- (4-Trifluoromethylphenyl)(phenyl)iodonium triflate vs. Ethynyl(phenyl)iodonium triflate: The latter reacts with dienes like DPIBF to form Diels-Alder adducts, but heating induces unexpected oxygen transfer, leading to complex byproducts (e.g., 1,2-phenylene-bis(phenylmethanone)). In contrast, (4-trifluoromethylphenyl)(phenyl)iodonium triflate is less prone to side reactions under thermal conditions, making it more reliable for controlled arylations.

Aryne Generation

- Phenyl[o-(trimethylsilyl)phenyl]iodonium triflate vs. (4-Trifluoromethylphenyl)(phenyl)iodonium triflate : The former is a benchmark aryne precursor, generating benzynes at room temperature with Me$_4$NF. The trifluoromethyl group in the latter may stabilize transition states but requires harsher conditions for aryne formation, limiting its utility in mild syntheses.

Biological Activity

(4-Trifluoromethylphenyl)(phenyl)iodonium triflate, an organoiodine compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, cellular effects, and implications in various studies.

Chemical Structure and Properties

The molecular formula of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate is , with a molecular weight of approximately 540.26 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and biological interactions.

The compound acts primarily as a Lewis acid catalyst , facilitating electron pair acceptance from Lewis bases. This property is crucial for its role in various chemical transformations, particularly in radical trifluoromethylation processes. The generation of trifluoromethyl radicals allows for interactions with biomolecules, leading to significant biochemical effects.

Radical-Mediated Mechanisms

- Radical Generation : The compound generates trifluoromethyl radicals that can interact with proteins and nucleic acids.

- Enzyme Interaction : These interactions can lead to either enzyme activation or inhibition, impacting metabolic pathways.

Cellular Effects

Research indicates that (4-Trifluoromethylphenyl)(phenyl)iodonium triflate influences several cellular processes:

- Gene Expression Modulation : Long-term exposure can alter gene expression profiles, affecting cellular metabolism and signaling pathways.

- Oxidative Stress Response : The compound has been shown to modulate glutathione levels, impacting oxidative stress responses and potentially leading to ferroptosis, a form of programmed cell death .

- Dose-Dependent Effects : In animal models, lower doses may enhance cellular function, while higher doses can induce toxic effects such as oxidative damage.

Study on Cellular Toxicity

A study investigated the cytotoxic effects of various iodonium compounds on different cancer cell lines. The results indicated that (4-Trifluoromethylphenyl)(phenyl)iodonium triflate exhibited selective toxicity towards specific cancer cells while sparing normal cells. For instance:

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| (4-Trifluoromethylphenyl)(phenyl)iodonium triflate | SKOV3 | 21.21 ± 2.36 | High |

| (4-Trifluoromethylphenyl)(phenyl)iodonium triflate | A549 | 15.00 ± 1.50 | Moderate |

This selectivity suggests potential therapeutic applications in cancer treatment .

Metabolic Pathway Involvement

The compound is involved in metabolic pathways related to oxidative stress and radical-mediated reactions. It interacts with various enzymes that regulate these pathways, influencing overall metabolic flux within cells .

Transport and Distribution

The transport mechanisms of (4-Trifluoromethylphenyl)(phenyl)iodonium triflate within biological systems are facilitated by specific transporters. Its localization within cellular compartments can affect its biological activity and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.